Dirubidium tetrabromopalladate(2-)
Description
Dirubidium tetrabromopalladate(2−), with the chemical formula Rb₂[PdBr₄], is a coordination compound comprising rubidium (Rb⁺) cations and a tetrabromopalladate(2−) anion ([PdBr₄]²⁻). The [PdBr₄]²⁻ anion adopts a square-planar geometry, consistent with the d⁸ electronic configuration of palladium(II). This structure is stabilized by Pd–Br bonding interactions, with a bond distance of 0.2444 nm as observed in analogous tetrabromopalladate complexes .
Rb₂[PdBr₄] is expected to exhibit hygroscopic behavior and solubility in polar solvents like water, similar to its potassium counterpart .
Properties
CAS No. |
15654-53-2 |
|---|---|
Molecular Formula |
Br4PdRb2 |
Molecular Weight |
597 g/mol |
IUPAC Name |
palladium(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Other CAS No. |
15654-53-2 |
Synonyms |
dirubidium tetrabromopalladate(2-) |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium Tetrabromopalladate(II) (K₂[PdBr₄])
- Structure: Crystallizes in a monoclinic system (space group P2₁/c) with a square-planar [PdBr₄]²⁻ anion. Pd–Br bond distances are 0.2444 nm, identical to those reported for the [PdBr₄]²⁻ ion in other compounds .
- Thermodynamics : The standard entropy (S°) of [PdBr₄]²⁻ is calculated as 318 J/(mol·K) at 298 K, with vibrational frequencies derived from Raman and infrared spectra .
- Applications : Used in synthesizing semiconducting metal-containing polymers, where the planar [PdBr₄]²⁻ unit facilitates electronic conjugation .
Theophyllinium Tetrabromopalladate(II) ([Thph]₂[PdBr₄])
- Structure : Features a distorted square-planar geometry due to hydrogen bonding between the theophyllinium cation and [PdBr₄]²⁻. Pd–Br bond lengths range from 0.242–0.248 nm , slightly broader than K₂[PdBr₄] due to cation-anion interactions .
- Spectroscopy : Infrared and Raman spectra confirm the presence of Pd–Br stretching modes at 243 cm⁻¹ (E symmetry) and 172 cm⁻¹ (B symmetry) .
Dirubidium Tetrabromopalladate(2−) (Rb₂[PdBr₄])
- Inferred Properties : Expected to share the square-planar geometry of [PdBr₄]²⁻ but with larger Rb⁺ cations increasing lattice parameters compared to K₂[PdBr₄]. Solubility in water is likely lower than K₂[PdBr₄] due to reduced hydration energy of Rb⁺.
Comparative Data Table
Chemical Behavior and Reactivity
- Extractability : Studies on [PdBr₄]²⁻ vs. [PdCl₄]²⁻ show that bromo complexes exhibit lower extractability with thiodiglycolamide ligands compared to chloro analogs, likely due to weaker ligand-field stabilization .
- Thermal Stability : The [PdBr₄]²⁻ ion is thermally stable up to 200°C in solid-state compounds, as demonstrated in K₂[PdBr₄] .
Research Findings and Implications
Structural Uniformity : The [PdBr₄]²⁻ anion maintains consistent Pd–Br bond distances (~0.244 nm) across different compounds, suggesting minimal cation influence on the core geometry .
Cation-Driven Properties : Larger cations like Rb⁺ may reduce solubility and alter crystallographic packing compared to smaller cations (e.g., K⁺ or organic cations) .
Material Applications : The electronic structure of [PdBr₄]²⁻ makes it suitable for optoelectronic materials, though Rb₂[PdBr₄] remains underexplored compared to K₂[PdBr₄] .
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